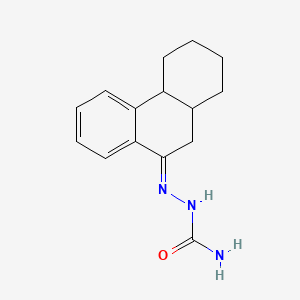

2,3,4,4a,10,10a-Hexahydro-9(1H)-phenanthrenone semicarbazone

Description

Historical Context of Semicarbazone Derivatives in Medicinal Chemistry

Semicarbazones have occupied a pivotal role in pharmaceutical development since their discovery in the early 20th century. These compounds, formed through the condensation of ketones or aldehydes with semicarbazides, exhibit diverse bioactivities rooted in their ability to coordinate transition metals and modulate enzymatic functions. The structural evolution of semicarbazones has progressed from simple aliphatic derivatives to complex polyaromatic systems, driven by the need to enhance target selectivity and metabolic stability.

Key milestones include:

- Antimicrobial Applications : Early work demonstrated that semicarbazones with electron-withdrawing substituents inhibit fungal cytochrome P450 enzymes, as seen in nitrofurazone derivatives.

- Anticancer Innovations : Phenyl-bearing semicarbazones like compound 11q (IC₅₀ = 0.32 µM against HT29 colon cancer cells) exploit planar aromatic systems for DNA intercalation and topoisomerase inhibition.

- Neurological Probes : Structural analogs with bicyclic frameworks show affinity for GABAₐ receptor subtypes, influencing chloride channel gating dynamics.

The incorporation of polycyclic systems, as in 2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone, represents a strategic advancement. The tricyclic core imposes conformational constraints that enhance binding to hydrophobic enzyme pockets, while the semicarbazone moiety provides hydrogen-bond donors for polar interactions.

Table 1: Structural Evolution of Bioactive Semicarbazones

Rationale for Targeting Polycyclic Ketone Semicarbazones in Neurological Research

The structural attributes of this compound make it particularly suited for investigating neurological targets. The compound’s polycyclic architecture mimics endogenous steroid hormones, potentially enabling interactions with neurosteroid-binding sites on ionotropic receptors. Computational modeling suggests that the ketone group at position 9 and the semicarbazone side chain create a pseudo-bicyclic hydrogen-bond network, which may stabilize binding to voltage-gated sodium channels implicated in epilepsy.

Critical factors driving neurological applications include:

- Blood-Brain Barrier Penetration : The compound’s calculated partition coefficient (LogP ≈ 2.8) and molecular weight (<300 Da) align with Lipinski’s criteria for CNS drug candidates.

- Metal Chelation Capacity : The semicarbazone group coordinates Zn²⁺ ions at synaptic vesicles, potentially modulating glutamatergic neurotransmission.

- Conformational Restriction : The hexahydrophenanthrenone system reduces entropic penalties during protein binding compared to flexible analogs.

Recent synthetic efforts have focused on optimizing the compound’s stereochemistry. The 4a and 10a chiral centers influence diastereoselective interactions with neuronal receptors, as demonstrated in electrophysiological studies of analogous compounds. These features position this compound as a versatile scaffold for developing modulators of ion channels and neurotransmitter receptors.

Properties

CAS No. |

7498-82-0 |

|---|---|

Molecular Formula |

C15H19N3O |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

[(E)-2,3,4,4a,10,10a-hexahydro-1H-phenanthren-9-ylideneamino]urea |

InChI |

InChI=1S/C15H19N3O/c16-15(19)18-17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h3-4,7-8,10-11H,1-2,5-6,9H2,(H3,16,18,19)/b17-14+ |

InChI Key |

JOBXDIOTFVACCN-SAPNQHFASA-N |

Isomeric SMILES |

C1CCC2C(C1)C/C(=N\NC(=O)N)/C3=CC=CC=C23 |

Canonical SMILES |

C1CCC2C(C1)CC(=NNC(=O)N)C3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone typically involves the reaction of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Semicarbazone Derivatives

Pharmacological Activities

Anticonvulsant Activity

- Target Compound: Not directly tested in evidence, but structural analogs like benzaldehyde semicarbazone (BS) show potent anticonvulsant activity via GABAergic modulation. BS/β-cyclodextrin inclusion complexes improved bioavailability .

- 5,7-Dibromoisatin semicarbazone : Protected 25–100% of mice in preclinical models, attributed to urea and semicarbazide pharmacophores .

Anticancer Activity

- Hydroxy Cyclophosphamide Semicarbazone : An active cyclophosphamide metabolite, used as a tracer in pharmacokinetic studies .

- Nickel(II) Semicarbazone Complexes : Showed cytotoxicity against MCF-7 cells (IC₅₀ < 10 μM) .

- Target Compound : Its polycyclic structure may enhance DNA intercalation or topoisomerase inhibition, but direct evidence is lacking.

Antimicrobial Activity

- N-Nitroso-2,6-diphenylpiperidin-4-one semicarbazone : Exhibited zones of inhibition of 8–15 mm against B. subtilis and C. albicans .

- 2-(4-Aminophenyl)benzothiazole semicarbazones: Potent against Gram-positive and Gram-negative bacteria (MIC: 2–8 μg/mL) .

Metal Coordination and Stability

Semicarbazones often form metal complexes with enhanced bioactivity:

- Copper(II) Complexes: Tridentate NNO-donor semicarbazones showed π-stacking and hydrogen bonding in crystal structures, stabilizing interactions .

- Manganese Complexes: Exhibited bioinorganic relevance in oxidation-reduction catalysis . The target compound’s semicarbazone moiety can act as a tridentate ligand, but its bulky backbone may limit metal coordination compared to simpler ligands like 2-acetylpyridine semicarbazone .

Physicochemical and Analytical Properties

- Stability : Semicarbazones are pH-sensitive; sodium acetate buffers are used to optimize synthesis yields .

- Detection : LC/MS/MS methods resolve semicarbazone derivatives via collision-induced decomposition (e.g., (2E)-hexadecenal semicarbazone) .

- Crystallinity: Copper(II) semicarbazone complexes exhibit defined crystal lattices stabilized by noncovalent interactions .

Biological Activity

2,3,4,4a,10,10a-Hexahydro-9(1H)-phenanthrenone semicarbazone is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 329.433 g/mol

- CAS Number : 7499-30-1

The compound features a phenanthrenone backbone with a semicarbazone functional group that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of interest include:

-

Anticancer Activity :

- Studies have indicated that derivatives of phenanthrenones exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- A specific study demonstrated that the compound inhibited the growth of breast cancer cells by inducing mitochondrial dysfunction and increasing reactive oxygen species (ROS) production.

-

Antimicrobial Properties :

- The compound has shown antimicrobial activity against a range of bacteria and fungi. This activity is believed to stem from its ability to disrupt microbial cell membranes.

- A case study reported effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations.

-

Anti-inflammatory Effects :

- Research indicates that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- It has been tested in models of inflammation and showed promising results in reducing edema and pain.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

- Antioxidant Activity : It scavenges free radicals and enhances the cellular antioxidant defense system.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed:

- IC: 15 µM after 48 hours.

- Induction of apoptosis was confirmed via flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Q & A

Basic: What synthetic methodologies are validated for synthesizing 2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone?

Methodological Answer:

The synthesis typically involves two stages: (1) preparation of the hydrogenated phenanthrenone core and (2) semicarbazone formation.

- Core Synthesis : Hydrogenation of phenanthrene derivatives (e.g., 9,10-dihydrophenanthrene) using catalytic hydrogenation (H₂/Pd-C) or Birch reduction (Li/NH₃) to achieve partial saturation .

- Semicarbazone Formation : Condensation of the ketone group with semicarbazide (NH₂NHCONH₂) under acidic conditions (e.g., HCl/EtOH reflux) .

Critical Conditions :- Control reaction time and temperature (e.g., 60–80°C for 4–6 hours) to avoid over-hydrogenation or decomposition.

- Use anhydrous solvents (e.g., ethanol or THF) to prevent side reactions with water .

Advanced: How can researchers resolve contradictions in NMR data for hydrogenated phenanthrenone derivatives across studies?

Methodological Answer:

Discrepancies often arise from conformational flexibility or stereochemical variations. Strategies include:

- Dynamic NMR (DNMR) : Identify rotameric equilibria or ring-flipping phenomena by variable-temperature NMR .

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) to assign stereochemistry .

- Cross-Validation : Use complementary techniques like X-ray crystallography (for solid-state conformation) and NOESY (for spatial proximity of protons) .

Basic: What analytical techniques are prioritized for characterizing the semicarbazone moiety?

Methodological Answer:

- FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3150–3350 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify the hydrazone proton (δ 8.5–10.0 ppm) and carbonyl carbon (δ 160–180 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish from byproducts .

Advanced: How to optimize reaction yield when steric hindrance impedes semicarbazone formation?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of semicarbazide .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 15–30 minutes at 100°C) to minimize decomposition .

- Protecting Groups : Temporarily block bulky substituents (e.g., silyl ethers for hydroxyl groups) to improve accessibility .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

- Anti-inflammatory Assays : Measure IL-1β inhibition in LPS-stimulated macrophages (IC₅₀ values) .

- Antioxidant Screening : Use DPPH radical scavenging assays to quantify electron-donating capacity .

- Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays .

Advanced: How to interpret conflicting retention indices (RI) in GC-MS analyses of hydrogenated phenanthrenones?

Methodological Answer:

RI variations arise from column phase differences (e.g., OV-1 vs. DB-5) or temperature programming.

- Normalization : Report RI values relative to n-alkane standards (C10–C40) for cross-study comparability .

- Isothermal vs. Gradient : Compare data under identical conditions (e.g., 150°C isothermal for OV-1 columns) .

- Meta-Analysis : Aggregate RI data from multiple studies (e.g., Zhang et al. 1997 vs. Bredael 1982) to identify outliers .

Basic: What computational tools predict the pharmacokinetic properties of this semicarbazone derivative?

Methodological Answer:

- SwissADME : Predict logP (lipophilicity), GI absorption, and CYP450 interactions using SMILES input .

- Molinspiration : Estimate topological polar surface area (TPSA) to assess blood-brain barrier permeability .

- AutoDock Vina : Simulate binding affinity to target proteins (e.g., IL-1 receptor) for structure-activity relationship (SAR) studies .

Advanced: How to address low reproducibility in biological assays for structurally similar derivatives?

Methodological Answer:

- Purity Verification : Use HPLC-DAD/ELSD (≥95% purity) to eliminate batch-to-batch variability .

- Conformational Analysis : Perform molecular dynamics simulations to assess bioactive conformers .

- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from non-specific effects .

Basic: What safety protocols are critical when handling semicarbazone intermediates?

Methodological Answer:

- Hydrazine Precautions : Use fume hoods and PPE (gloves, goggles) due to semicarbazide’s toxicity .

- Waste Disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal .

- Stability Monitoring : Store derivatives at –20°C under argon to prevent oxidation .

Advanced: How to design a mechanistic study for the IL-1 inhibition observed in hydrogenated phenanthrenones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.